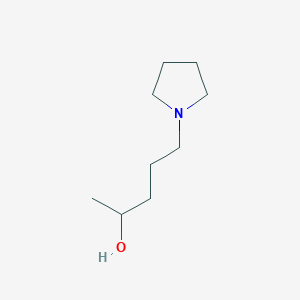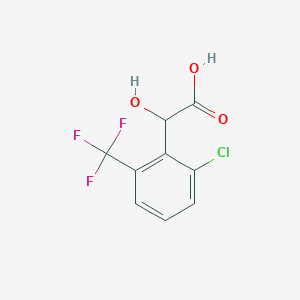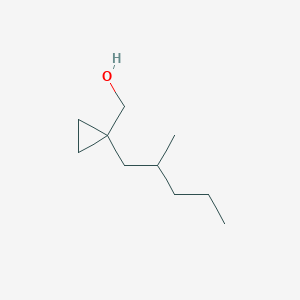
5-Ethynyl-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-4-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound, this compound, is characterized by an ethynyl group at the 5-position and a methyl group at the 4-position of the pyrimidine ring. It has a molecular formula of C7H6N2 and a molecular weight of 118.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyrimidine.
Electrophilic Alkylation: The 5-bromopyrimidine undergoes acid-catalyzed electrophilic alkylation with phenols.
Oxidation: The resulting product is then oxidized.
Sonogashira Cross-Coupling: Finally, a palladium-catalyzed Sonogashira cross-coupling reaction is performed to introduce the ethynyl group at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the 4-position.
Electrophilic Addition: The ethynyl group can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as trifluoromethanesulfonic acid can be used.
Substitution: Organolithium reagents are commonly employed for nucleophilic substitution reactions.
Sonogashira Cross-Coupling: Palladium catalysts and copper co-catalysts are used in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
5-Ethynyl-4-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 5-Ethynyl-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the inhibition of enzyme-mediated reactions, which is crucial in its antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: This compound is structurally similar but lacks the ethynyl group.
4-Methylpyrimidine: Similar but without the ethynyl group at the 5-position.
5-Bromopyrimidine: A precursor in the synthesis of 5-Ethynyl-4-methylpyrimidine
Uniqueness
The presence of the ethynyl group at the 5-position makes this compound unique. This functional group imparts distinct chemical reactivity and biological activity, differentiating it from other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C7H6N2 |
|---|---|
Poids moléculaire |
118.14 g/mol |
Nom IUPAC |
5-ethynyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-8-5-9-6(7)2/h1,4-5H,2H3 |
Clé InChI |
YFBDGGRMNKBGOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=NC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)




![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)

![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)

